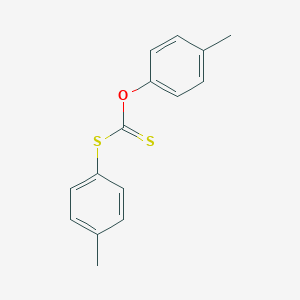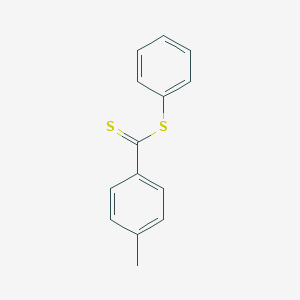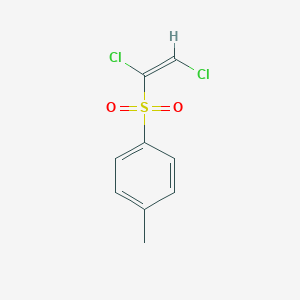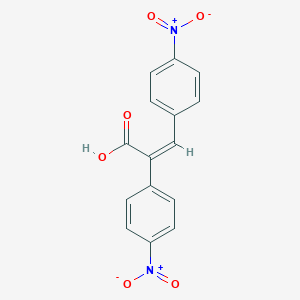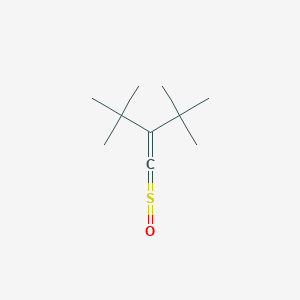
2,2,4,4-tetramethyl-3-(sulfinylmethylidene)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4-tetramethyl-3-(sulfinylmethylidene)pentane is an organic compound with the molecular formula C10H18OS. It is characterized by the presence of a sulfinyl group attached to a butene backbone, along with tert-butyl and dimethyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-3,3-dimethyl-1-sulfinyl-1-butene typically involves the reaction of tert-butyl and dimethyl-substituted butene with a sulfinylating agent. One common method includes the use of tert-butylamine and dimethylsulfoxide (DMSO) under controlled conditions to introduce the sulfinyl group . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 2-tert-butyl-3,3-dimethyl-1-sulfinyl-1-butene may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,4-tetramethyl-3-(sulfinylmethylidene)pentane can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted butene derivatives.
Applications De Recherche Scientifique
2,2,4,4-tetramethyl-3-(sulfinylmethylidene)pentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-tert-butyl-3,3-dimethyl-1-sulfinyl-1-butene involves its interaction with molecular targets through its sulfinyl group. This group can participate in various chemical reactions, such as oxidation and reduction, which can alter the compound’s reactivity and interactions with other molecules. The pathways involved may include redox reactions and nucleophilic substitutions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(tert-Butyldimethylsiloxy)propionaldehyde: Similar in having a tert-butyl group and a functional group attached to a carbon chain.
2-tert-butyl-1,1,3,3-tetramethylguanidine: Shares the tert-butyl group and is used in similar synthetic applications.
Uniqueness
2,2,4,4-tetramethyl-3-(sulfinylmethylidene)pentane is unique due to its specific combination of tert-butyl, dimethyl, and sulfinyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes .
Propriétés
Numéro CAS |
16797-76-5 |
|---|---|
Formule moléculaire |
C10H18OS |
Poids moléculaire |
186.32g/mol |
InChI |
InChI=1S/C10H18OS/c1-9(2,3)8(7-12-11)10(4,5)6/h1-6H3 |
Clé InChI |
IDCQRZOHHKSXNT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=C=S=O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C(=C=S=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


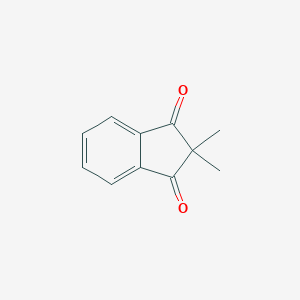
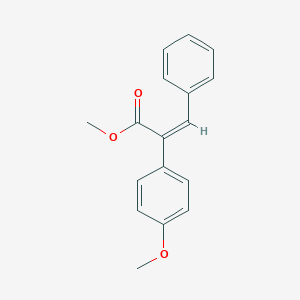
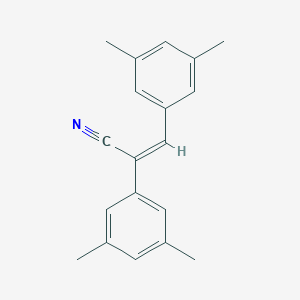

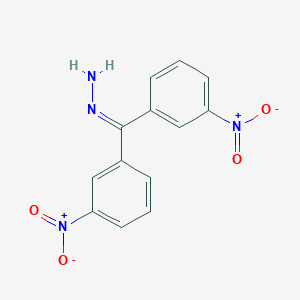
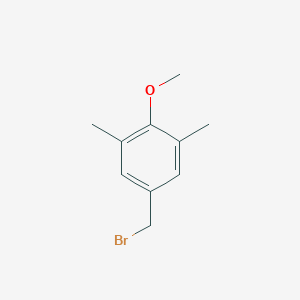
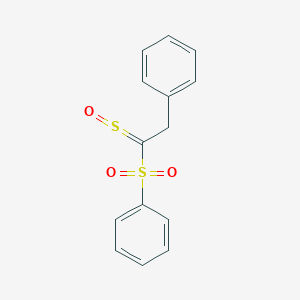
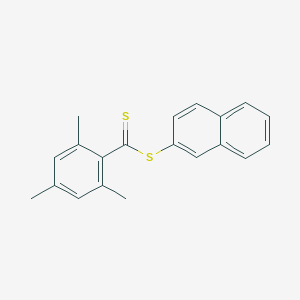
![4,7,7-Trimethylbicyclo[2.2.1]heptane-2-thione](/img/structure/B371574.png)
![2-Propionyl-4-oxatetracyclo[6.2.1.0~2,7~.0~3,5~]undec-9-en-6-one](/img/structure/B371575.png)
